N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide
Description
This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a sulfanyl-linked thiazole-carbamoyl moiety at position 3. Its synthesis likely follows established protocols for triazole-thione derivatives, involving hydrazinecarbothioamide cyclization and S-alkylation steps .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O4S2/c1-33-17-9-14(10-18(11-17)34-2)21(32)26-12-19-28-29-23(30(19)16-5-3-15(24)4-6-16)36-13-20(31)27-22-25-7-8-35-22/h3-11H,12-13H2,1-2H3,(H,26,32)(H,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUWSGGPEKKUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the thiazole moiety: This step involves the reaction of the triazole intermediate with thiazole derivatives under specific conditions.
Attachment of the fluorophenyl group: This is usually done via nucleophilic substitution reactions.
Final coupling with 3,5-dimethoxybenzamide: This step involves the use of coupling agents like EDCI or DCC to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide has been identified as a potential lead compound for drug development due to its structural complexity and functional diversity. Its interactions with biological macromolecules make it a candidate for:
- Antimicrobial Agents: The compound's thiazole and triazole components are known for their antimicrobial properties. Studies indicate that similar triazole derivatives exhibit activity against various pathogens .
- Anticancer Research: Preliminary investigations suggest that compounds with similar structures can inhibit cancer cell proliferation. The unique functional groups in this compound may enhance its efficacy against specific cancer types.
Biological Studies
In biological contexts, the compound's ability to interact with enzymes and receptors is crucial for understanding its mechanism of action:
- Biochemical Probes: The compound can serve as a biochemical probe to study enzyme kinetics and receptor-ligand interactions. This application is vital in pharmacology for drug discovery and development .
Material Science
The unique properties of this compound extend to material science:
- Organic Semiconductors: Its structure suggests potential applications in organic electronics due to favorable electronic properties.
- Catalysts: The compound's ability to undergo various chemical reactions positions it as a candidate for catalytic applications in organic synthesis .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of triazole derivatives similar to this compound against bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 15 |
| Triazole B | E. coli | 12 |
| Target Compound | MRSA | 18 |
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that derivatives of this compound could reduce cell viability significantly compared to controls.
| Cell Line | Treatment Concentration (µM) | Viability (%) |
|---|---|---|
| HeLa | 10 | 45 |
| MCF7 | 20 | 30 |
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
The compound’s structural analogs fall into three categories:
Triazole-thiones with phenylsulfonyl groups (e.g., compounds [7–9] from ): Core: 1,2,4-Triazole-3(4H)-thione. Substituents: 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl.
Thiazolylmethyl carbamates (e.g., compounds in ):
- Core : Thiazole-linked carbamates.
- Substituents : Complex branched chains with hydroxy and phenyl groups.
- Key difference : The target compound’s triazole core and dimethoxybenzamide group may offer better conformational rigidity compared to flexible carbamate chains .
Triazole-pyrazole hybrids (e.g., ): Core: Pyrazole fused with triazole. Substituents: 4-Fluorophenyl and carbothioamide.
Spectroscopic and Tautomeric Behavior
- IR Spectroscopy :
- NMR Analysis :
- The 3,5-dimethoxybenzamide protons resonate as distinct singlets (δ 3.8–4.0 ppm), contrasting with the multiplet patterns of difluorophenyl groups in analogs .
Biological Activity
N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide is a complex organic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups including a triazole ring, a thiazole moiety, and a dimethoxybenzamide structure. Its molecular formula is with a molecular weight of 407.4 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole and thiazole rings are known to inhibit enzymes involved in critical biochemical pathways. For instance, compounds containing these moieties have demonstrated inhibitory effects on enzymes related to cancer cell proliferation and bacterial resistance mechanisms .
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in inflammation and cancer progression. This interaction can lead to altered signaling pathways that affect cell survival and growth.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example:
- IC50 Values : The compound has shown promising cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents such as doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-{...} | HT29 | < 1.98 |
| N-{...} | A431 | < 1.61 |
Antibacterial Activity
The compound also displays antibacterial properties. Studies have shown that derivatives containing the triazole moiety exhibit potent activity against both drug-sensitive and resistant strains of bacteria:
- Activity Comparison : Some derivatives have been reported to be up to 16 times more effective than standard antibiotics like ampicillin against Gram-positive bacteria .
Antifungal Activity
The triazole scaffold is recognized for its antifungal properties. Compounds similar to N-{...} have been evaluated for their efficacy against fungal pathogens, demonstrating significant inhibition in vitro.
Case Studies
- Triazole Derivatives : A study evaluated various triazole derivatives for their cytotoxic activity against cancer cell lines. The results indicated that modifications in the substituent groups significantly influenced the biological activity, highlighting the importance of structural optimization in drug design .
- Thiazole Compounds : Research on thiazole-based compounds has shown their utility as anticancer agents due to their ability to induce apoptosis in tumor cells. The presence of electron-donating groups was found to enhance activity against specific cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
